Sodium;2,3-dimethylbenzenesulfonate;formaldehyde
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Overview
Description
Sodium;2,3-dimethylbenzenesulfonate;formaldehyde is a compound with the molecular formula C9H11NaO4S. It is a polymer formed by the reaction of 2,3-dimethylbenzenesulfonic acid with formaldehyde in the presence of sodium ions. This compound is primarily used in research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2,3-dimethylbenzenesulfonate;formaldehyde involves the sulfonation of 2,3-dimethylbenzene followed by a polymerization reaction with formaldehyde. The reaction typically occurs in an aqueous medium with sodium hydroxide as a catalyst. The reaction conditions include maintaining a temperature range of 60-80°C and a pH of around 7-8 to ensure optimal polymerization .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a high yield and purity of the final product. The process is monitored for temperature, pH, and reaction time to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Sodium;2,3-dimethylbenzenesulfonate;formaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of benzene derivatives.
Substitution: The sulfonate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum and occur under mild to moderate temperatures.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, benzene derivatives, and substituted benzenes, depending on the reaction conditions and reagents used .
Scientific Research Applications
Sodium;2,3-dimethylbenzenesulfonate;formaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and polymer chemistry.
Biology: The compound is utilized in biochemical assays and as a stabilizing agent for proteins and enzymes.
Industry: The compound is used in the production of detergents, surfactants, and as an additive in various industrial processes
Mechanism of Action
The mechanism of action of sodium;2,3-dimethylbenzenesulfonate;formaldehyde involves its interaction with molecular targets such as proteins and enzymes. The sulfonate group can form strong ionic bonds with positively charged sites on proteins, leading to stabilization or inhibition of enzymatic activity. The formaldehyde component can cross-link with amino groups in proteins, affecting their structure and function .
Comparison with Similar Compounds
Similar Compounds
- Sodium benzenesulfonate
- Sodium toluenesulfonate
- Sodium xylenesulfonate
Uniqueness
Sodium;2,3-dimethylbenzenesulfonate;formaldehyde is unique due to its polymeric nature and the presence of both sulfonate and formaldehyde groups. This combination provides distinct chemical properties, such as enhanced solubility and reactivity, making it suitable for specialized applications in research and industry .
Properties
CAS No. |
70788-40-8 |
---|---|
Molecular Formula |
C9H11NaO4S |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
sodium;2,3-dimethylbenzenesulfonate;formaldehyde |
InChI |
InChI=1S/C8H10O3S.CH2O.Na/c1-6-4-3-5-8(7(6)2)12(9,10)11;1-2;/h3-5H,1-2H3,(H,9,10,11);1H2;/q;;+1/p-1 |
InChI Key |
BHYQBHBPFLEHDG-UHFFFAOYSA-M |
SMILES |
CC1=C(C(=CC=C1)S(=O)(=O)[O-])C.C=O.[Na+] |
Canonical SMILES |
CC1=C(C(=CC=C1)S(=O)(=O)[O-])C.C=O.[Na+] |
Origin of Product |
United States |
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